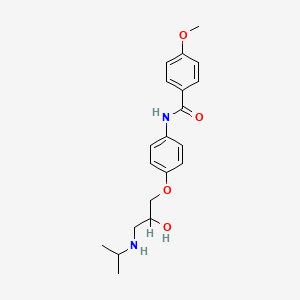
Roxindole
Übersicht
Beschreibung
Roxindole, also known as 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol, is a dopaminergic and serotonergic drug. It was originally developed by Merck KGaA for the treatment of schizophrenia. Although its antipsychotic efficacy was modest, it was found to produce potent and rapid antidepressant and anxiolytic effects . This compound has also been investigated for the treatment of depression, Parkinson’s disease, and prolactinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A modified, convenient, and high-yielding synthetic route for the preparation of Roxindole involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, resulting in the indolylbutyric acid derivative directly in one step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including phase-transfer catalysis and the use of appropriate solvents and reagents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Roxindol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Roxindol kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Roxindol kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Pyridinringen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann.
4. Wissenschaftliche Forschungsanwendungen
Roxindol wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:
Chemie: Als Modellverbindung in Studien zu dopaminergen und serotonergen Systemen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Hormonsekretion.
Medizin: Als Behandlung für Schizophrenie, Depressionen, Parkinson-Krankheit und Prolaktinome untersucht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel, die auf dopaminerge und serotonerge Pfade abzielen.
5. Wirkmechanismus
Roxindol wirkt als Agonist an mehreren Rezeptoren:
Dopamin-Rezeptoren: Es ist ein partieller Agonist an D2-, D3- und D4-Rezeptoren mit bevorzugter Wirkung an Autorezeptoren.
Serotonin-Rezeptoren: Es wirkt als Agonist am 5-HT1A-Rezeptor und hat eine schwächere Aktivität an den 5-HT1B- und 5-HT1D-Rezeptoren.
Hemmung der Serotonin-Wiederaufnahme: Roxindol hemmt die Serotonin-Wiederaufnahme, was zu seinen antidepressiven Wirkungen beiträgt.
Es wird angenommen, dass die Wirkungen der Verbindung an diesen Rezeptoren und ihre Fähigkeit, die Serotonin-Wiederaufnahme zu hemmen, ihren therapeutischen Wirkungen bei verschiedenen psychiatrischen und neurologischen Erkrankungen zugrunde liegen.
Ähnliche Verbindungen:
Einzigartigkeit von Roxindol: Die einzigartige Kombination aus dopaminerger und serotonerger Aktivität von Roxindol sowie seine Hemmung der Serotonin-Wiederaufnahme unterscheidet es von anderen Verbindungen. Seine bevorzugte Wirkung an Dopamin-Autorezeptoren und seine schnellen antidepressiven und anxiolytischen Wirkungen machen es zu einer wertvollen Verbindung für weitere Forschungs- und potenzielle therapeutische Anwendungen .
Wissenschaftliche Forschungsanwendungen
Roxindole has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in studies of dopaminergic and serotonergic systems.
Biology: Investigated for its effects on neurotransmitter systems and hormone secretion.
Medicine: Explored as a treatment for schizophrenia, depression, Parkinson’s disease, and prolactinoma
Industry: Potential applications in the development of new pharmaceuticals targeting dopaminergic and serotonergic pathways.
Wirkmechanismus
Roxindole acts as an agonist at several receptors:
Dopamine Receptors: It is a partial agonist at D2, D3, and D4 receptors, with preferential actions at autoreceptors.
Serotonin Receptors: It acts as an agonist at the 5-HT1A receptor and has weaker activity at the 5-HT1B and 5-HT1D receptors.
Serotonin Reuptake Inhibition: this compound inhibits serotonin reuptake, contributing to its antidepressant effects.
The compound’s actions at these receptors and its ability to inhibit serotonin reuptake are believed to underlie its therapeutic effects in various psychiatric and neurological disorders.
Similar Compounds:
Spiperone: A dopamine antagonist with similar serotonergic properties.
AMI-193: Another compound with similar effects on the endoplasmic reticulum stress response.
Uniqueness of this compound: this compound’s unique combination of dopaminergic and serotonergic activity, along with its serotonin reuptake inhibition, distinguishes it from other compounds. Its preferential action at dopamine autoreceptors and its rapid antidepressant and anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYJZMMUGWEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |
| Record name | Roxindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043895 | |
| Record name | Roxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112192-04-8 | |
| Record name | Roxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















